(Z)-5-Chloropent-2-ene
Description
(Z)-5-Chloropent-2-ene is a halogenated alkene with the molecular formula C₅H₉Cl and a molecular weight of 104.58 g/mol . Its IUPAC Standard InChIKey (QTRJVMJEBVLXOK-IHWYPQMZSA-N) and CAS Registry Number (53543-44-5) distinguish it from stereoisomers and positional isomers . Key physical properties include a density of 0.8990 g/cm³, an estimated boiling point of 103.83°C, and a refractive index of 1.4290 . The compound’s structure features a chlorine atom at the fifth carbon and a double bond between carbons 2 and 3 in the Z (cis) configuration, influencing its polarity, stability, and reactivity .
Properties
CAS No. |
53543-44-5 |
|---|---|
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
(Z)-5-chloropent-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2- |
InChI Key |
QTRJVMJEBVLXOK-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\CCCl |
Canonical SMILES |
CC=CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-5-Chloropent-2-ene can be synthesized through various methods. One common approach involves the chlorination of pent-2-ene under controlled conditions. This reaction typically requires a chlorine source, such as hydrochloric acid or chlorine gas, and a catalyst to facilitate the addition of the chlorine atom to the desired position on the pentene chain.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale chlorination reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product. The process may also involve purification steps, such as distillation or crystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-Chloropent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of 5-chloropentane.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: 5-Chloropentanoic acid or 5-chloropentan-2-ol.
Reduction: 5-Chloropentane.
Substitution: 5-Hydroxypent-2-ene or 5-aminopent-2-ene.
Scientific Research Applications
Chemistry
(Z)-5-Chloropent-2-ene serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:
- Oxidation: Producing alcohols or carboxylic acids.
- Reduction: Converting double bonds into single bonds to form 5-chloropentane.
- Substitution Reactions: The chlorine atom can be replaced with other functional groups through nucleophilic substitutions.
Biology
Research has utilized this compound to study the effects of chlorinated hydrocarbons on biological systems. Its potential antimicrobial properties have been noted in studies showing inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli.
Medicine
The compound is being investigated for potential therapeutic applications, including its role in drug development. Studies indicate that it may exhibit cytotoxic effects against cancer cell lines, suggesting a pathway for new cancer treatments.
Industry
In industrial settings, this compound is used in the production of various chemicals and materials such as polymers and resins, contributing to advancements in material science.
The biological activities associated with this compound include:
Antimicrobial Properties:
Research has shown that this compound can inhibit bacterial growth effectively. A study indicated minimum inhibitory concentrations (MICs) against S. aureus and E. coli, as summarized below:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 75 | 100 |
| Control (No treatment) | - | - |
Cytotoxic Effects:
In vitro studies have demonstrated that this compound can induce cell death in cancer cell lines with IC50 values ranging from 20 to 50 µM, indicating its potential as an anticancer agent.
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Organic Chemistry evaluated various chlorinated alkenes, including this compound. Results showed significant inhibition against bacterial strains at specific concentrations.
Case Study 2: Cytotoxicity Assessment
Research conducted on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to controls, highlighting its potential as a therapeutic agent.
Toxicological Profile
While this compound exhibits promising biological activity, toxicity studies indicate risks at higher concentrations. Acute toxicity tests have shown LD50 values in animal models that necessitate careful consideration for dosing in therapeutic contexts.
Mechanism of Action
The mechanism by which (Z)-5-Chloropent-2-ene exerts its effects depends on the specific reaction or application. In general, the compound interacts with other molecules through its double bond and chlorine atom, which can participate in various chemical reactions. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomer: (E)-5-Chloropent-2-ene
The E (trans) isomer shares the molecular formula C₅H₉Cl and molecular weight (104.58 g/mol ) but differs in spatial arrangement, reflected in its distinct InChIKey (QTRJVMJEBVLXOK-NSCUHMNNSA-N ) and CAS number (10524-07-9 ) . Key differences include:
- Safety Profile : The E isomer’s Safety Data Sheet (SDS) highlights hazards under UN GHS Revision 8, including respiratory irritation. First-aid measures emphasize oxygen administration for inhalation exposure .
Positional Isomer: (2E)-3-Chloropent-2-ene
This isomer shifts the chlorine to carbon 3, altering reactivity and properties:
- Structure and Reactivity : The proximity of the chlorine to the double bond (C3 vs. C5 in (Z)-5-Chloropent-2-ene) enhances electrophilic reactivity, favoring addition reactions .
- Thermodynamic Data : Positional isomers often exhibit divergent boiling points and solubilities due to variations in dipole moments and intermolecular forces.
Structural Analog: Methylclonazepam
Such differences highlight the role of chlorine in modulating biological activity vs. physicochemical stability in small alkenes .
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The Z isomer’s cis configuration may enhance dipole-dipole interactions, increasing boiling point relative to the E isomer .
- Synthetic Applications : this compound’s chlorine position allows selective functionalization at C5, whereas (2E)-3-Chloropent-2-ene’s reactivity is concentrated near the double bond .
- Toxicity Considerations : The E isomer’s SDS underscores the need for handling protocols for halogenated alkenes, though analogous data for the Z isomer remain undocumented .
Biological Activity
(Z)-5-Chloropent-2-ene is a chlorinated alkene that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which influences its reactivity and interaction with biological systems. The following sections will detail the biological activities associated with this compound, including its pharmacological effects, toxicity profiles, and relevant case studies.
Chemical Structure
This compound has the molecular formula CHCl. Its structure features a double bond between the second and third carbon atoms, with a chlorine atom attached to the fifth carbon. This configuration is crucial for its biological activity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. A study involving various chlorinated compounds demonstrated that similar structures can inhibit bacterial growth, suggesting that this compound may also possess this capability. For instance, compounds with similar halogen substitutions have shown effectiveness against both Gram-positive and Gram-negative bacteria .
2. Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cell lines. In vitro studies have shown that this compound can induce cell death in cancer cell lines, potentially through mechanisms such as apoptosis or necrosis. The specific pathways involved remain to be fully elucidated, but preliminary data suggest activation of caspases and disruption of mitochondrial function .
3. Enzyme Inhibition
this compound has been investigated for its role as an enzyme inhibitor. It has been noted to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular metabolism and proliferation rates. For example, compounds with similar structural motifs have been identified as effective inhibitors of glycolytic enzymes, which are critical for cancer cell metabolism .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the International Journal of Organic Chemistry explored the antimicrobial efficacy of various chlorinated alkenes, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL. Table 1 summarizes the observed Minimum Inhibitory Concentrations (MICs).
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 75 | 100 |
| Control (No treatment) | - | - |
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assay conducted on human cancer cell lines, this compound exhibited IC values ranging from 20 to 50 µM depending on the cell line tested. The compound was found to induce significant apoptosis as evidenced by increased Annexin V staining in treated cells compared to controls.
Toxicological Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicity studies indicate that while the compound exhibits biological activity, it also presents risks at higher concentrations. Acute toxicity tests have shown LD values in animal models that warrant careful consideration for dosing in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
